
1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. The presence of chlorine and fluorine atoms in the benzyl and phenyl groups, respectively, makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves several steps. The synthetic route typically starts with the preparation of the benzyl and phenyl precursors, followed by their functionalization with chlorine and fluorine atoms. The key steps include:
Nitration and Reduction: The initial step involves the nitration of benzyl and phenyl compounds, followed by reduction to obtain the corresponding amines.
Halogenation: The amines are then subjected to halogenation reactions to introduce chlorine and fluorine atoms.
Cyclization: The halogenated intermediates undergo cyclization to form the pyrazole ring.
Final Functionalization:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases like cancer and infections.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-chloro-6-fluorobenzyl)piperazine: This compound shares the benzyl and fluorine substituents but has a piperazine ring instead of a pyrazole ring.
Fluorinated Pyridines: These compounds have fluorine atoms on a pyridine ring and exhibit different chemical and biological properties.
Phenylboronic Pinacol Esters: These compounds contain boronic acid esters and are used in drug design and delivery.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C23H16ClF3N2 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-fluorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C23H16ClF3N2/c1-14-22(15-5-9-17(25)10-6-15)28-29(13-19-20(24)3-2-4-21(19)27)23(14)16-7-11-18(26)12-8-16/h2-12H,13H2,1H3 |
InChI Key |
CBEXEQJBQFOGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-methyl-1H-pyrazole-3,5-diyl)bis{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone}](/img/structure/B14924160.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924165.png)
![N-cyclohexyl-N,3,6-trimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924170.png)
![N-ethyl-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14924178.png)
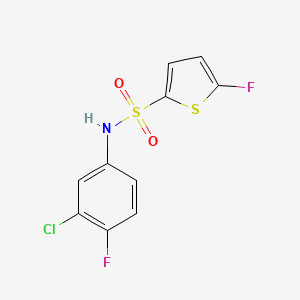
![6-cyclopropyl-1-(2-fluorophenyl)-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924187.png)
![4-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B14924194.png)
![4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B14924197.png)
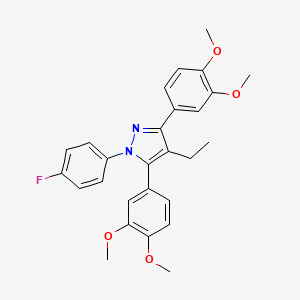
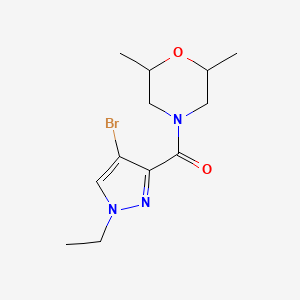
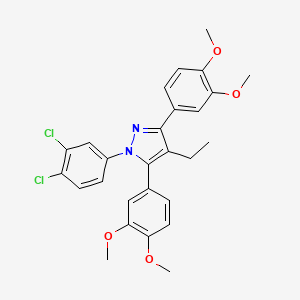
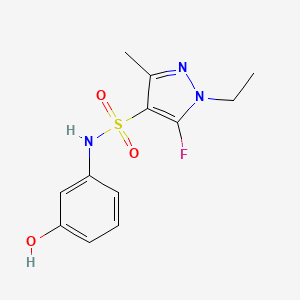
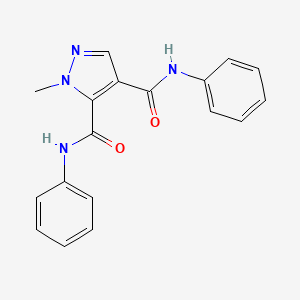
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14924235.png)
